molecular formula C24H23ClO2 B1683873 Ospemifene CAS No. 128607-22-7

Ospemifene

Cat. No.: B1683873
CAS No.: 128607-22-7
M. Wt: 378.9 g/mol
InChI Key: LUMKNAVTFCDUIE-VHXPQNKSSA-N
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Mechanism of Action

Target of Action

Ospemifene primarily targets the estrogen receptors (ER) . The half maximal inhibitory concentration (IC50) for estrogen receptor (ER) alpha and beta are 0.8 μM and 1.7 μM, respectively . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and numerous other physiological functions.

Mode of Action

This compound is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen, which can lead to proliferation and growth of the endometrial tissue.

Biochemical Pathways

This compound interacts with biochemical pathways involving osteoblasts and osteoclasts, reducing bone turnover . This suggests potential uses in the management of osteoporosis in postmenopausal women . Additionally, studies suggest that this compound, in a dose-dependent manner, reduces the incidence of tumors , indicating potential uses in the prevention of breast cancer.

Pharmacokinetics

This compound is metabolized by CYP3A4, CYP2C9, and CYP2C19 . The major metabolite is 4-hydroxythis compound, and 25% of the parent compound undergoes this biotransformation . Drugs that induce or inhibit these enzymes can affect the pharmacokinetics of this compound and may increase the risk of adverse events or reduce the clinical efficacy of this compound .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the vaginal epithelium, building vaginal wall thickness which in turn reduces the pain associated with dyspareunia . Dyspareunia is most commonly caused by "vulvar and vaginal atrophy" . This compound is significantly more effective than placebo in all efficacy analyses studied, working through estrogen receptors and possibly androgen receptors .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For instance, certain drugs can affect the metabolism of this compound, thereby altering its efficacy and potential side effects . Therefore, it’s important to consider potential drug interactions when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Ospemifene selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It interacts with enzymes such as CYP3A4, CYP2C9, CYP2C19, and CYP2B6 during its metabolism .

Cellular Effects

This compound has an agonistic effect on the endometrium . It influences cell function by interacting with estrogen receptors, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through selective binding to estrogen receptors. This binding either stimulates or blocks estrogen’s activity, depending on the tissue type .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving rhesus macaques, no significant hematologic toxicities or uterotrophic effects associated with this compound were observed over a period of 3 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving rhesus macaques, six macaques were administered 35 mg/kg/week this compound orally for 3 weeks .

Metabolic Pathways

This compound is metabolized via CYP3A4, CYP2C9, CYP2C19, and CYP2B6 . The major metabolite is 4-hydroxythis compound, and about 25% of the parent compound undergoes this biotransformation .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its distribution within cells and tissues is likely influenced by its selective binding to estrogen receptors .

Subcellular Localization

Given its mechanism of action, it is likely to be found wherever estrogen receptors are located within the cell .

Scientific Research Applications

Ospemifene has several scientific research applications, particularly in the fields of medicine and biology. It is used to treat moderate to severe dyspareunia and vaginal dryness associated with menopause .

Properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025426
Record name Ospemifene
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Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble, Soluble in methanol, Soluble in ethanol
Record name Ospemifene
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Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium., OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).
Record name Ospemifene
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Color/Form

Crystals from ethanol + water, White to off-white crystalline powder

CAS No.

128607-22-7
Record name Ospemifene
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Record name Ospemifene
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Record name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol
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Record name OSPEMIFENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the downstream effects of ospemifene binding to estrogen receptors in the vagina?

A1: this compound binding to estrogen receptors in the vagina promotes the maturation of vaginal epithelial cells. This leads to an increase in the proportion of superficial and intermediate cells, while reducing parabasal cells. [, ] Additionally, it helps restore vaginal pH to a normal range and improves vaginal moisture. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research abstracts do not mention the specific molecular formula and weight of this compound.

Q3: Is there information available regarding the material compatibility, stability, and catalytic properties of this compound?

A3: The provided research focuses on the pharmacological properties and clinical applications of this compound. Information regarding material compatibility, stability outside of a biological context, and catalytic properties are not included.

Q4: Have computational chemistry and modeling techniques been applied to this compound research?

A4: The provided abstracts do not delve into specific computational chemistry studies or modeling techniques used in this compound research.

Q5: How does the structure of this compound contribute to its tissue-selective effects?

A5: While the precise structural basis for tissue selectivity is complex, this compound's structure allows it to bind to estrogen receptors in various tissues but with differing downstream effects. [] This suggests subtle conformational changes in the receptor complex depending on the tissue environment, leading to distinct gene expression profiles and ultimately tissue-specific agonist or antagonist activity. [, ]

Q6: Are there specific SHE (Safety, Health, and Environment) regulatory considerations related to this compound research and development mentioned in the research?

A6: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Information regarding specific SHE regulations and compliance is not included.

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A7: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours. [, ] It exhibits high plasma protein binding and undergoes extensive metabolism, primarily in the liver. [, , ] The major metabolites, 4-hydroxythis compound and 4'-hydroxythis compound, are also pharmacologically active. [, ] this compound is predominantly eliminated through fecal excretion, with a small portion excreted in urine. []

Q8: Does food intake influence the pharmacokinetics of this compound?

A8: Yes, food, particularly high-fat meals, significantly enhances the absorption and bioavailability of this compound. [] This effect is likely due to increased dissolution of the drug in the presence of bile acids. []

Q9: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound?

A9: Multiple CYP enzymes contribute to this compound's metabolism, with CYP3A4 playing a key role. [] Other CYPs involved include CYP2C9, CYP2C19, and CYP2B6. [] This indicates potential for drug interactions with inhibitors or inducers of these enzymes. []

Q10: How does the pharmacokinetic profile of this compound compare to its metabolites?

A10: this compound and its two main metabolites, 4-hydroxythis compound and 4'-hydroxythis compound, reach steady-state concentrations in the body by day 7 of once-daily dosing. [] This indicates minimal accumulation of the parent drug or its metabolites. [] The metabolites exhibit similar pharmacokinetic properties to the parent drug, including a long half-life, suggesting once-daily dosing is appropriate for this compound. [, ]

Q11: How has the efficacy of this compound been demonstrated in preclinical models?

A11: Preclinical studies using ovariectomized rats, a model for postmenopausal bone loss, have shown that this compound effectively reduces bone loss and resorption. [] This effect is attributed to its antiresorptive properties, similar to other SERMs like raloxifene. []

Q12: Has this compound demonstrated antitumor effects in preclinical models of breast cancer?

A12: Yes, studies using the MTag.Tg transgenic mouse model, which develops estrogen receptor-positive mammary tumors, found that this compound effectively prevented and treated tumor growth. [] The drug's effect was dose-dependent and comparable to human dosing levels. []

Q13: What are the key clinical endpoints used to evaluate this compound's efficacy in treating VVA?

A13: Clinical trials evaluating this compound for VVA primarily focus on changes in vaginal cell morphology, vaginal pH, and patient-reported symptoms. [, ] Significant improvements in these parameters compared to placebo are consistently observed. [, ]

Q14: Is there information regarding resistance mechanisms or cross-resistance with other compounds in the context of this compound's therapeutic applications?

A14: The provided research abstracts do not discuss potential resistance mechanisms or cross-resistance patterns related to this compound.

Q15: What are the most common adverse events associated with this compound use?

A15: The most commonly reported adverse events associated with this compound are hot flashes and urinary tract infections. [, ] These side effects are typically mild to moderate and do not lead to treatment discontinuation in most cases. []

Q16: Do the research papers mention specific drug delivery and targeting strategies or research on biomarkers related to this compound?

A16: The research abstracts primarily focus on this compound's pharmacokinetic and pharmacodynamic properties, efficacy, and safety. Information on specific drug delivery and targeting strategies or the utilization of biomarkers in the context of this compound therapy is not included.

Q17: What analytical methods are employed to characterize and quantify this compound and its metabolites in biological samples?

A17: While the research mentions the use of liquid chromatography-mass spectrometry for metabolite identification and quantification, [] detailed descriptions of specific analytical methods employed to characterize and monitor this compound are not provided in the abstracts.

Q18: Do the research papers mention any aspects of environmental impact, dissolution and solubility profiles, analytical method validation, or quality control measures related to this compound?

A18: The provided research focuses primarily on the pharmacological and clinical aspects of this compound. Detailed information regarding its environmental impact, dissolution and solubility profiles, analytical method validation procedures, or quality control measures implemented during its development and manufacturing is not included.

Q19: Does this compound possess immunomodulatory properties?

A19: Yes, recent research suggests that this compound can act as an immune modulator. [] Studies show that it can induce the expression of TH1 cytokines like interferon gamma and interleukin-2, potentially by stimulating T-cells. [] This finding opens possibilities for repurposing this compound to enhance the efficacy of cancer vaccines. []

Q20: What is known about this compound's interactions with drug transporters and its potential to induce or inhibit drug-metabolizing enzymes?

A20: Although the provided research does not extensively cover this compound's interactions with drug transporters, its metabolism by multiple CYP enzymes, particularly CYP3A4, suggests a potential for interactions. [] Concomitant use with strong CYP3A4 inducers like rifampicin might decrease this compound exposure. [] Conversely, coadministration with moderate CYP3A4 inhibitors like ketoconazole could increase this compound levels. [, ]

Q21: Is there information available regarding the biocompatibility, biodegradability, alternatives, or environmental considerations related to this compound disposal?

A21: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Information regarding its biocompatibility, biodegradability, potential alternatives and substitutes, recycling, waste management procedures, or research infrastructure and resources associated with its development is not included.

Q22: What are the key milestones in the development of this compound as a treatment for VVA?

A22: this compound represents the first non-estrogen compound approved for the treatment of dyspareunia associated with VVA. [, ] Its approval in 2013 by the US Food and Drug Administration marked a significant advancement in postmenopausal women’s health, offering an alternative to estrogen-based therapies. []

Q23: Are there potential cross-disciplinary applications for this compound beyond its use in treating VVA?

A23: While this compound is primarily used for VVA, its potential immunomodulatory properties open avenues for cross-disciplinary applications. [] Combining this compound with cancer vaccines could enhance antitumor immunity, signifying a promising area for future research and potential therapeutic development. [, ]

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